
4-fluoro-2-methylbenzotrifluoride
Overview
Description
4-Fluoro-2-methylbenzotrifluoride (CAS: 703-87-7, alternatively listed as 80245-26-7 in some sources, necessitating verification) is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group, a fluorine atom at the 4-position, and a methyl (-CH₃) group at the 2-position of the benzene ring. Its unique structure confers high thermal stability, chemical inertness, and non-flammability, making it valuable in diverse industries:
Preparation Methods
Trifluoromethylation of 4-Fluoro-2-Methylbenzene
One of the primary synthetic routes to 4-fluoro-2-methylbenzotrifluoride involves direct trifluoromethylation of 4-fluoro-2-methylbenzene. This method typically uses trifluoromethyl iodide (CF3I) as the trifluoromethyl source in the presence of a copper(I) iodide (CuI) catalyst. The reaction proceeds under controlled temperature and solvent conditions to optimize yield and selectivity.
- Reaction conditions: The trifluoromethylation is carried out under mild to moderate temperatures, often in polar aprotic solvents, with CuI catalysis facilitating the transfer of the CF3 group to the aromatic ring.
- Industrial adaptation: Continuous flow reactors and advanced catalytic systems are employed to enhance reaction efficiency, scalability, and product consistency in industrial settings.
Halogen Exchange and Subsequent Functionalization
Historical methods for related trifluoromethylated aromatics include halogen exchange reactions starting from chlorinated or brominated toluene derivatives. For example, 2-methyl-4-chlorobenzotrifluoride can be prepared by reaction of 3-chlorotoluene with anhydrous hydrogen fluoride and carbon tetrachloride under pressurized conditions (10–110 °C, 3–25 bar) in an autoclave. The reaction involves hydrogen fluoride-mediated halogen exchange and trifluoromethylation steps, followed by distillation to isolate the desired trifluoromethylated product.
- Reaction parameters: Temperature range 102–110 °C, pressure 3–25 bar, reaction time 6–12 hours.
- Workup: Excess hydrogen fluoride and solvents are removed by distillation, and the product is purified by fractional distillation.
Indirect Synthesis via 4-Fluoro-2-Methylbenzonitrile Intermediate
An alternative approach involves preparing 4-fluoro-2-methylbenzonitrile as an intermediate, which can then be converted to the trifluoromethylated compound through further functional group transformations.
- Step 1: Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime using hydroxylamine hydrochloride and a base (e.g., N,N-diisopropylethylamine) in ethanol at 20–25 °C.
- Step 2: Dehydration of the oxime to 4-fluoro-2-methylbenzonitrile using sodium bisulfate monohydrate in toluene at 110–115 °C.
- Step 3: Further chemical transformations convert the nitrile to the trifluoromethylated product or other derivatives.
This method avoids hazardous reagents like bromo intermediates and high boiling solvents, making it more commercially friendly and scalable.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methylbenzotrifluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the compound susceptible to NAS reactions, where nucleophiles replace the fluoro group.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar aprotic solvents are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives, nitro derivatives, and sulfonated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted aromatic compounds with nucleophiles replacing the fluoro group.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dihydro derivatives and other reduced forms.
Scientific Research Applications
4-fluoro-2-methylbenzotrifluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity towards electrophiles and nucleophiles . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance chemical stability and electrophilic reactivity, favoring applications in high-temperature processes or reactive intermediates. Methyl vs. Nitrile: The methyl group in this compound increases lipophilicity, making it suitable as a solvent, while nitriles (e.g., 2-Fluoro-4-(trifluoromethyl)benzonitrile) are more polar, favoring use in cross-coupling reactions. Sulfonyl Chloride Functionalization: 4-Fluoro-2-methylbenzenesulfonyl chloride’s -SO₂Cl group enables sulfonamide formation, critical in drug development.
- Positional Isomerism: Fluorine at the 4-position (para to -CF₃) in this compound reduces steric hindrance compared to ortho-substituted analogs, enhancing solubility in non-polar matrices.
Biological Activity
4-Fluoro-2-methylbenzotrifluoride (CAS 80245-26-7) is a fluorinated aromatic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C₈H₆F₄
- Molecular Weight : 178.13 g/mol
- CAS Number : 80245-26-7
The presence of multiple fluorine atoms enhances its electrophilic and nucleophilic properties, making it a suitable candidate for various chemical reactions, including electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) .
The biological activity of this compound primarily involves its interaction with molecular targets through substitution reactions. The electron-withdrawing nature of the fluorine atoms increases the compound's reactivity towards electrophiles and nucleophiles, facilitating its use in biochemical pathways and pharmaceutical synthesis .
Types of Reactions:
- Electrophilic Aromatic Substitution (EAS) : The compound can replace hydrogen atoms on the aromatic ring with electrophiles.
- Nucleophilic Aromatic Substitution (NAS) : The presence of electron-withdrawing groups allows nucleophiles to replace the fluoro group.
- Oxidation and Reduction : It can undergo oxidation to form quinones or reduction to yield dihydro derivatives .
Biological Activity
This compound has been studied for its potential antimicrobial properties, particularly against resistant strains of bacteria.
Antimicrobial Activity Case Study
A recent study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including compounds similar to this compound, against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.031–0.062 µg/mL, significantly outperforming traditional antibiotics like vancomycin .
Compound | MIC (µg/mL) | Activity against MRSA |
---|---|---|
Compound 22 | 0.031–0.062 | Excellent |
Vancomycin | ~0.5 | Moderate |
The study concluded that compounds derived from or structurally similar to this compound could serve as potent anti-staphylococcal agents due to their ability to disrupt bacterial biofilms and exhibit concentration-dependent bactericidal activity .
Research Applications
The compound is utilized in various fields due to its unique properties:
Q & A
Q. How can researchers design a synthesis protocol for 4-fluoro-2-methylbenzotrifluoride while ensuring stability and purity?
Basic Research Question
A robust synthesis protocol must address the compound’s sensitivity to oxidation and moisture. Key steps include:
- Inert Atmosphere : Use nitrogen or argon during synthesis and purification to prevent oxidation, as demonstrated in the purification of structurally similar aldehydes .
- Fluorination Optimization : Electrophilic fluorination agents (e.g., Selectfluor®) or trifluoromethylation of precursor compounds (e.g., 4-fluoro-2-methylbenzaldehyde) can be explored, leveraging methods for related benzotrifluorides .
- Purification : Column chromatography under inert conditions or distillation at controlled temperatures (based on boiling point data for analogous compounds) is recommended.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming fluorinated substituents, while ¹H/¹³C NMR resolves methyl and trifluoromethyl groups. For example, ¹⁹F chemical shifts in trifluoromethylated aromatics typically range from -60 to -70 ppm .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use high-temperature columns (e.g., DB-5MS) to analyze thermal stability and detect degradation products .
- Refractive Index and IR Spectroscopy : Validate purity and functional groups, as shown in studies of fluorinated benzaldehydes .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Advanced Research Question
Discrepancies in NMR or mass spectra often arise from isomeric byproducts or solvent interactions. Methodological solutions include:
- Multi-Dimensional NMR : 2D experiments (e.g., COSY, HSQC) differentiate overlapping signals in complex mixtures.
- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted shifts for candidate structures .
- Collaborative Data Sharing : Cross-validate results via open-access platforms, aligning with practices for resolving data conflicts in health research .
Q. What strategies optimize fluorination efficiency in synthesizing this compound?
Advanced Research Question
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for C-F bond formation, balancing yield and selectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity, while dichloromethane minimizes side reactions .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track fluorination progress and adjust parameters in real time.
Q. How do the solvent properties of this compound influence its application in pharmaceutical intermediates?
Intermediate Research Question
- Thermal Stability : Its high decomposition temperature (>200°C) makes it suitable for high-temperature reactions, such as Suzuki-Miyaura couplings .
- Low Hygroscopicity : Reduces hydrolysis risks in moisture-sensitive reactions (e.g., Grignard reactions).
- Solubility Profiling : Test solubility in common solvents (e.g., THF, DCM) to optimize reaction conditions for drug precursors .
Q. What methodologies ensure safe handling and storage of this compound in laboratory settings?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation exposure, as the compound is harmful upon contact .
- Storage : Store under nitrogen in amber glass vials at -20°C to prevent photodegradation and oxidation .
- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Advanced Research Question
- DFT Calculations : Model transition states for fluorination or trifluoromethylation reactions to predict activation barriers and regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media for nucleophilic substitutions.
- Docking Studies : Explore binding affinities for biological targets (e.g., enzymes) if the compound is used in drug discovery .
Q. What are the environmental implications of using this compound in large-scale research applications?
Intermediate Research Question
- Persistence Testing : Conduct OECD 301 biodegradation assays to assess environmental half-life.
- Ecotoxicity : Use Daphnia magna or algae models to evaluate aquatic toxicity, given the compound’s structural similarity to persistent fluorinated pollutants .
- Waste Stream Management : Implement distillation or adsorption techniques to recover and reuse the solvent .
Properties
IUPAC Name |
4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKSKTZQURUDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461556 | |
Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-26-7 | |
Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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